molecular formula C26H26FN3O3 B11286049 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate

Cat. No.: B11286049
M. Wt: 447.5 g/mol
InChI Key: ITRYKYBYLVYZSE-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate is a complex organic compound that features a piperazine ring substituted with a benzyl group, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Fluorophenyl Carbonylation: The benzylated piperazine is reacted with 3-fluorobenzoyl chloride to introduce the fluorophenyl carbonyl group.

    Esterification: Finally, the compound is esterified with methyl 4-aminobenzoate under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are key structural features that enable binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate: Similar structure but with a different position of the fluorine atom.

    Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorophenyl group in Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H26FN3O3

Molecular Weight

447.5 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(3-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C26H26FN3O3/c1-33-26(32)21-10-11-24(23(17-21)28-25(31)20-8-5-9-22(27)16-20)30-14-12-29(13-15-30)18-19-6-3-2-4-7-19/h2-11,16-17H,12-15,18H2,1H3,(H,28,31)

InChI Key

ITRYKYBYLVYZSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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